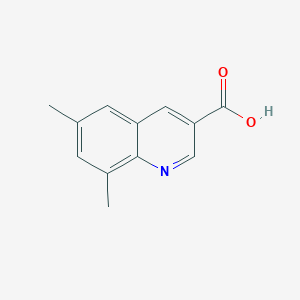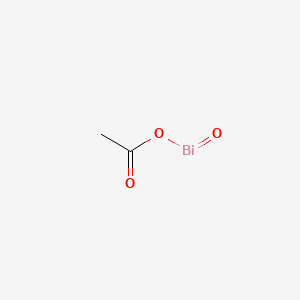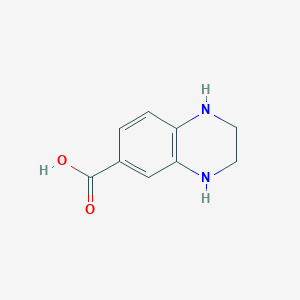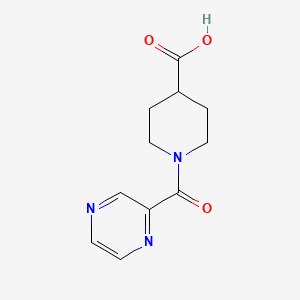
6,8-Dimethylquinoline-3-carboxylic acid
Descripción general
Descripción
“6,8-Dimethylquinoline-3-carboxylic acid” is a heterocyclic compound . Its empirical formula is C12H11NO2 and its molecular weight is 201.22 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound . It has two methyl groups attached to the 6th and 8th carbon atoms of the quinoline ring and a carboxylic acid group attached to the 3rd carbon atom .
Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C12H11NO2 and its molecular weight is 201.22 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.
Aplicaciones Científicas De Investigación
Photophysics and Molecular Logic Switches
Research has explored the photophysical properties of amino derivatives of quinoline compounds, highlighting their applications in solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. These studies indicate the potential use of such compounds in the development of molecular logic switches, which can interpret pH-dependent fluorescence in various output channels (Uchacz et al., 2016).
Synthesis and Chemical Reactions
Various synthesis methods have been developed for quinoline derivatives, including those with substitutions that may influence the structural and pharmacological properties of the compounds. For instance, a novel rearrangement of arylisoxazolones to produce quinoline carbaldehydes, carboxylic acids, and quinolines under specific conditions has been documented, indicating the versatility of quinoline derivatives in chemical synthesis (Ashok et al., 1993).
Structural Activity Relationships in Medicinal Chemistry
Studies on the structural activity relationships of quinoline derivatives have shown significant antibacterial activities among these compounds. This includes research on the antibacterial properties of 6,7- and 7,8-disubstituted quinoline carboxylic acids, providing insights into their potential medicinal applications (Koga et al., 1980).
Auxiliary-assisted Synthesis
Research on auxiliary-assisted palladium-catalyzed arylation and alkylation of carbon-hydrogen bonds in carboxylic acid derivatives has been conducted, showcasing advanced methods for functionalizing sp^2 and sp^3 C-H bonds. This method has applications in modifying the chemical structure of quinoline derivatives for various scientific purposes (Shabashov & Daugulis, 2010).
Crystallization and Molecular Structures
Investigations into the crystallization of quinoline derivatives have revealed how different solvents can yield alternative crystal forms, impacting the molecular structures and interactions such as aromatic, halogen bonding, and hydrogen bonding competition. This research highlights the influence of crystallization conditions on the physical and chemical properties of quinoline derivatives (Alshahateet et al., 2015).
Propiedades
IUPAC Name |
6,8-dimethylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-8(2)11-9(4-7)5-10(6-13-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNQJFIJKMZWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589127 | |
| Record name | 6,8-Dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213013-16-2 | |
| Record name | 6,8-Dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1612388.png)






![[2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl]-carbamic acid 9H-fluoren-9-ylmethyl ester](/img/structure/B1612400.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride](/img/structure/B1612401.png)


![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612405.png)

![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1612410.png)